

Technical Support Center: Imipenem Monohydrate Stability

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Compound of Interest

Compound Name: *Imipenem monohydrate*

Cat. No.: *B018548*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the degradation of **imipenem monohydrate** during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of **imipenem monohydrate** degradation?

A1: The primary cause of imipenem degradation is the hydrolysis of its β -lactam ring.^{[1][2][3][4]} This process is accelerated by several factors, including temperature, moisture, pH, and light. In aqueous solutions, imipenem can also undergo oligomerization.^[5]

Q2: What are the optimal storage conditions for solid **imipenem monohydrate**?

A2: Solid **imipenem monohydrate** powder should be stored in a tightly closed container in a dry, cool, and well-ventilated place, at temperatures below 25°C (77°F).^{[6][7]} It is crucial to protect it from moisture and light to minimize degradation.

Q3: How long is imipenem stable in a reconstituted solution?

A3: The stability of reconstituted imipenem solution is highly dependent on the concentration, temperature, and diluent.^[8] Generally, solutions are stable for only a few hours at room temperature.^[9] For instance, a 5 mg/mL solution in 0.9% sodium chloride is stable for up to 6 hours at 25°C, while a 10 mg/mL solution may be stable for a shorter period.^{[10][8]} Stability

decreases significantly as the temperature increases.[10][8] For extended storage, refrigeration at 2°C to 8°C (36°F to 46°F) is recommended, which can maintain potency for up to 24 hours.[11] Freezing of imipenem solutions is generally not recommended as it does not offer a stability advantage and can lead to decomposition.[12]

Q4: What is the effect of pH on imipenem stability?

A4: Imipenem is most stable in a neutral pH range of 6.5 to 7.5.[12] The rate of degradation increases in both acidic and alkaline conditions.[5][12]

Q5: Are there any known incompatibilities with other substances?

A5: Yes, imipenem should not be mixed with or physically added to other antibiotics.[13] Dextrose-containing solutions can also accelerate its degradation compared to 0.9% sodium chloride.[12] Additionally, lactate and bicarbonate anions can attack the β -lactam ring, reducing stability.[12]

Troubleshooting Guide

Problem: My imipenem solution turned yellow/brown. Is it still usable?

- **Possible Cause:** Color changes from colorless to yellow are common and do not necessarily indicate a loss of potency.[12][13] However, a brown color may suggest significant degradation.
- **Recommendation:** While a slight yellowing may be acceptable, it is best to prepare fresh solutions, especially for critical experiments. If you must use a colored solution, verify its concentration and purity using a validated analytical method like HPLC.

Problem: I am observing rapid loss of imipenem activity in my cell culture media.

- **Possible Cause 1: Temperature.** Imipenem degrades much faster at physiological temperatures (e.g., 37°C).[14]
- **Recommendation 1:** If possible, conduct experiments at lower temperatures. If 37°C is required, consider a continuous infusion or periodic "top-up" of imipenem to maintain the desired concentration.[14]

- Possible Cause 2: pH of the media. If the pH of your cell culture medium is outside the optimal range of 6.5-7.5, it can accelerate degradation.[\[12\]](#)
- Recommendation 2: Ensure your media is buffered to a pH within the stable range for imipenem.

Problem: My solid **imipenem monohydrate** has clumped together.

- Possible Cause: This is likely due to moisture absorption. Imipenem is hygroscopic.
- Recommendation: Store the solid powder in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed after each use.

Data on Imipenem Stability

The following tables summarize quantitative data on the stability of imipenem under various conditions.

Table 1: Stability of Imipenem in 0.9% Sodium Chloride Solution

Concentration	Temperature (°C)	Time to 10% Degradation (t90)	Reference
5 mg/mL	25	> 6 hours	[8]
10 mg/mL	25	~3-6 hours	[10] [8]
5 mg/mL	30	> 6 hours	[10] [8]
10 mg/mL	30	< 1 hour	[10] [8]
5 mg/mL	40	> 6 hours	[10] [8]
10 mg/mL	40	< 1 hour	[10] [8]
6 mg/L	30	~36.78% degradation in 24h	

Table 2: Effect of pH on Imipenem Half-Life

pH	Half-life (t _{1/2})	Reference
~4	~35 minutes	[12]
6.80	1.51-fold longer than at pH 7.25	[15]
7.25	16.9 hours (in broth)	[15]
7.80	1.42-fold shorter than at pH 7.25	[15]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Imipenem Quantification

This protocol provides a general framework for determining the concentration of imipenem and its degradation products.

1. Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV/Vis detector.[10]
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
- Mobile Phase: A mixture of a phosphate buffer (pH ~6.8-7.3) and acetonitrile is commonly used.[17] The exact ratio may need optimization.
- Flow Rate: Typically around 1.0 mL/min.[16][17]
- Detection Wavelength: 210 nm.[17]
- Column Temperature: Ambient or controlled (e.g., 25°C).

2. Sample Preparation:

- Prepare imipenem solutions in the desired diluent (e.g., 0.9% NaCl, water, buffer) at the concentration to be tested.

- At specified time points, withdraw an aliquot of the sample.
- Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.

3. Calibration Curve:

- Prepare a series of standard solutions of imipenem of known concentrations.
- Inject each standard and record the peak area.
- Plot a calibration curve of peak area versus concentration.

4. Analysis:

- Inject the prepared samples.
- Identify the imipenem peak based on its retention time compared to the standard.
- Quantify the concentration of imipenem in the samples using the calibration curve.
- Degradation products will typically appear as separate peaks in the chromatogram.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

1. Acid Hydrolysis:

- Incubate an imipenem solution with a dilute acid (e.g., 0.025 M HCl) at room temperature for a specified period (e.g., 15 minutes).[\[17\]](#)
- Neutralize the solution before HPLC analysis.

2. Base Hydrolysis:

- Incubate an imipenem solution with a dilute base (e.g., 0.025 M NaOH) at room temperature for a short duration (e.g., 15 minutes).[\[17\]](#)

- Neutralize the solution before analysis.

3. Oxidation:

- Treat an imipenem solution with a dilute hydrogen peroxide solution (e.g., 0.05% H₂O₂) at room temperature for about 30 minutes.[\[17\]](#)

4. Thermal Degradation:

- Expose solid **imipenem monohydrate** to dry heat (e.g., 90°C) for an extended period (e.g., 48 hours).[\[17\]](#)
- Alternatively, heat an imipenem solution (e.g., at 60°C).

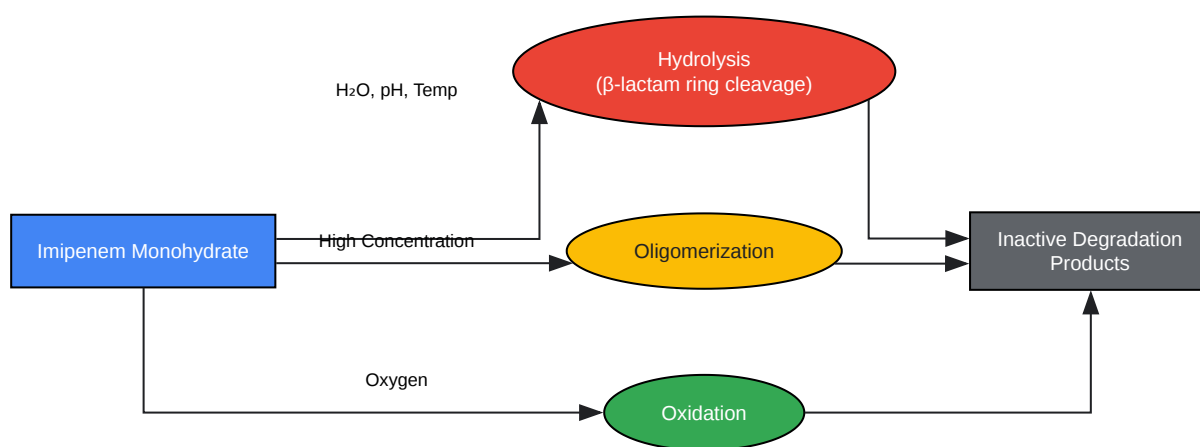
5. Photolytic Degradation:

- Expose an imipenem solution to a controlled source of UV and/or fluorescent light for a defined duration (e.g., 120 hours of white fluorescent light).[\[17\]](#)

6. Humidity:

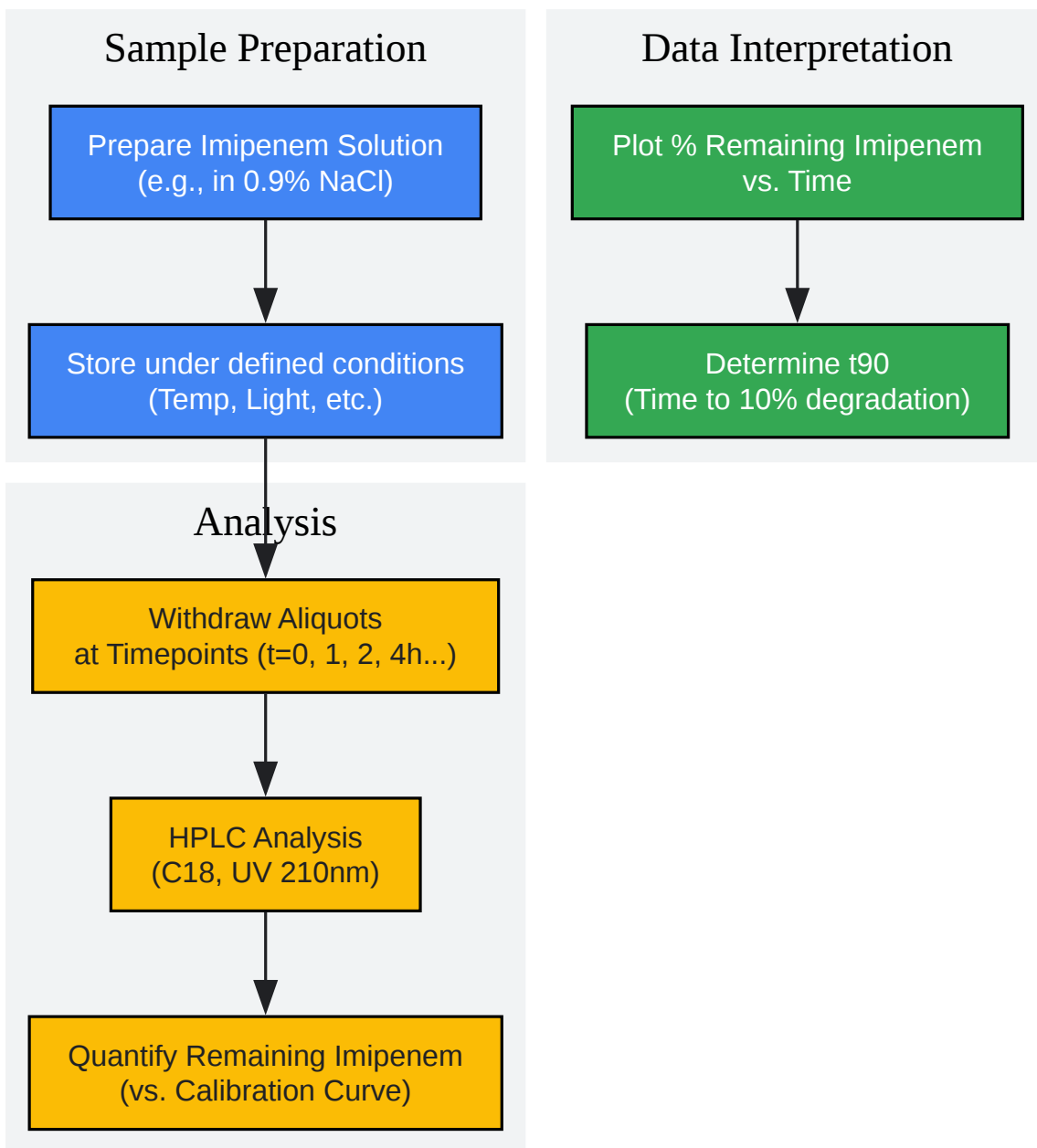
- Store solid **imipenem monohydrate** in a high humidity environment (e.g., 90% relative humidity at 25°C) for several days.[\[17\]](#)

Visualizations



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Caption: Key degradation pathways of **imipenem monohydrate**.



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Caption: Experimental workflow for an imipenem stability study.

Caption: Troubleshooting logic for unexpected imipenem degradation.

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